1-(Allyloxy)-2-methylpropan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-methyl-1-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-4-5-9-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3 |
InChI Key |
HKMLCXIWBTYGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC=C)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Allyloxy 2 Methylpropan 2 Ol
Advanced and Specialized Synthetic Approaches
Beyond classical methods, transition metal catalysis offers powerful and versatile platforms for constructing the C-O bonds necessary for the synthesis of 1-(allyloxy)-2-methylpropan-2-ol.
Transition Metal-Catalyzed Syntheses Involving Allylic or Propanol (B110389) Moieties
Catalysis by transition metals like palladium and cobalt provides access to unique reaction pathways for forming ether linkages, often under mild conditions and with high selectivity.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. The most prominent strategy for forming allylic ethers is the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. nih.govmdpi.com
This reaction typically involves the reaction of an allylic substrate bearing a leaving group (such as an acetate, carbonate, or halide) with a nucleophile. To synthesize this compound, this could involve the reaction of the sodium salt of 2-methylpropan-2-ol (sodium tert-butoxide) with an activated allyl species like allyl acetate.
The catalytic cycle generally proceeds through the following key steps:
Oxidative Addition : A palladium(0) catalyst reacts with the allylic substrate to form a π-allylpalladium(II) complex, with the loss of the leaving group. nih.gov
Nucleophilic Attack : The alkoxide nucleophile attacks the π-allyl ligand of the palladium complex.
Reductive Elimination : The final product is released, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. nih.gov
The versatility of palladium catalysis allows for the use of various allylic precursors and propanol-derived nucleophiles. nih.gov The chemoselectivity of these reactions can be finely tuned by the choice of ligands, catalyst, and reaction conditions, enabling the selective formation of the desired ether product. nih.gov
| Catalyst System | General Reaction | Key Intermediate | Potential Application for Synthesis |
|---|---|---|---|
| Pd(0) complex with phosphine (B1218219) ligands | Allylic Substitution (Tsuji-Trost) mdpi.com | π-Allylpalladium(II) complex nih.govrsc.org | Reaction of an allylic electrophile (e.g., allyl acetate) with the alkoxide of 2-methylpropan-2-ol. |
Cobalt catalysts have emerged as a cost-effective and powerful alternative to precious metals, enabling a range of unique transformations. acs.org For the synthesis of allyloxypropanol frameworks, cobalt-catalyzed reactions can proceed through pathways distinct from those of palladium, often involving radical mechanisms or hydrogen atom transfer processes. nih.gov
A potential cobalt-catalyzed route to this compound could be the hydroalkoxylation of an alkene. For instance, a cobalt-hydride species, generated in situ, could add across the double bond of 2-methylpropene, followed by reaction with allyl alcohol. Cobalt catalysts exhibit an excellent tolerance for various functional groups and can operate under mild conditions. acs.org Furthermore, cobalt's lower propensity for β-hydride elimination compared to palladium can be advantageous in certain synthetic contexts. acs.org Recent research has demonstrated the use of cobalt for the dehydrogenative coupling of alcohols and other substrates to form new C-C and C-O bonds, highlighting the potential for developing novel synthetic routes to complex ethers. nih.gov
Biocatalytic and Enzymatic Routes for Stereoselective Synthesis
The demand for enantiomerically pure compounds has driven the development of biocatalytic methods, which utilize enzymes or whole-cell systems to achieve high levels of stereocontrol under mild reaction conditions. nih.gov For the synthesis of chiral this compound, several biocatalytic strategies can be envisioned, drawing parallels from the synthesis of structurally related molecules.
Regioselective Acylations of Diols
Enzymes, particularly lipases, are renowned for their ability to catalyze regioselective acylations of polyols, a crucial step in many synthetic pathways. mdpi.com This strategy could be applied to a precursor diol, such as 2-methyl-1,3-propanediol (B1210203), followed by allylation to yield the target compound. A chemoenzymatic approach has been successfully employed for the synthesis of pure enantiomers of 2-methyl-1,3-propanediol mono(p-methoxybenzyl ether), showcasing the potential of this methodology. researchgate.net
The asymmetrization of prochiral 2-methylpropane-1,3-diol using Mucor miehei lipase (B570770) (MML)-catalyzed acylation with vinyl benzoate (B1203000) has been reported to afford the corresponding (S)-monobenzoate. researchgate.net Although the initial enantiomeric excess was moderate, it could be enhanced through sequential benzoylation. researchgate.net This demonstrates the principle of enzymatic desymmetrization for creating chiral building blocks that could be further elaborated to this compound.
The regioselectivity of lipase-catalyzed acylations is highly dependent on the enzyme source, the acyl donor, and the reaction solvent. For instance, in the enzymatic debenzoylation of 1,2-propanediol dibenzoate, different lipases exhibited varying degrees of regioselectivity and enantioselectivity. researchgate.net
Table 2: Lipase-Catalyzed Regioselective Acylation of Diols
| Enzyme | Substrate | Acyl Donor | Key Outcome |
| Mucor miehei lipase (MML) | 2-Methylpropane-1,3-diol | Vinyl benzoate | Asymmetrization to the (S)-monobenzoate. researchgate.net |
| Pseudomonas cepacia lipase | 1,2-Propanediol dibenzoate | 1-Octanol (for alcoholysis) | Faster reaction and preparation of the 2-benzoyl ester of (R)-1,2-propanediol. researchgate.net |
This table presents data from studies on structurally related diols to illustrate the principles of regioselective enzymatic acylation.
Novel Methods for Constructing the this compound Scaffold
Beyond traditional and biocatalytic methods, the development of novel synthetic strategies is crucial for efficient and sustainable chemical production.
Exploration of Alternative Alkylation Strategies
The formation of the ether linkage is a key step in the synthesis of this compound. While the Williamson ether synthesis is a classic method, it often requires harsh conditions and can be inefficient for hindered tertiary alcohols. nih.gov Therefore, the exploration of alternative alkylation strategies is of significant interest.
One promising approach is the iron-catalyzed dehydrative etherification of alcohols. This method allows for the selective synthesis of unsymmetrical ethers directly from a secondary and a primary alcohol under mild conditions. acs.org The reaction of a tertiary alcohol like tert-butanol (B103910) has been shown to be successful, suggesting its potential applicability for the synthesis of this compound from 2-methyl-1,2-propanediol and allyl alcohol. acs.org
Furthermore, greener methods for the synthesis of allyloxyalcohols are being developed, focusing on non-catalytic, solvent-free conditions which can lead to high yields of the desired mono-O-allylated product. mdpi.com These methods offer significant advantages in terms of environmental impact and process efficiency.
Another innovative strategy involves the use of photocatalysis to generate carbon-centered radicals from alcohols, which can then participate in ether formation. youtube.com While this has been demonstrated for producing sulfonates, the underlying principle of activating an alcohol for subsequent bond formation could potentially be adapted for ether synthesis.
Table 3: Comparison of Etherification Strategies
| Method | Catalyst/Reagents | Key Features | Potential Application to Target Compound |
| Iron-Catalyzed Dehydrative Etherification | Fe(OTf)₃ | Mild conditions, selective for unsymmetrical ethers. acs.org | Reaction of 2-methyl-1,2-propanediol with allyl alcohol. |
| Non-catalytic, Solvent-free Allylation | NaOH, excess diol | Environmentally friendly, high yield of mono-allylated product. mdpi.com | Direct allylation of 2-methyl-1,2-propanediol. |
| Photoredox Catalysis | Photocatalyst, NHC reagent | Generation of carbon-centered radicals from alcohols. youtube.com | Potential for novel ether bond formation strategies. |
This table summarizes novel etherification methods that could be adapted for the synthesis of this compound.
Mechanistic Organic Chemistry of 1 Allyloxy 2 Methylpropan 2 Ol
Reactivity Studies of the Allyl Ether Group
The allyl ether group in 1-(Allyloxy)-2-methylpropan-2-ol is characterized by the presence of a C-O-C linkage and a carbon-carbon double bond, which are responsible for its unique reactivity.
Cleavage Reactions of the Ether Linkage
Ethers are generally stable molecules, but the ether linkage can be cleaved under strongly acidic conditions. wikipedia.org The most common reagents for ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.publibretexts.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either S\textsubscript{N}1 or S\textsubscript{N}2, depending on the structure of the ether. pressbooks.pub
In the case of this compound, the ether oxygen is bonded to a primary allylic carbon and a tertiary alkyl carbon. Protonation of the ether oxygen creates a good leaving group. Following protonation, there are two potential pathways for nucleophilic attack by the halide ion (e.g., Br⁻ or I⁻):
S\textsubscript{N}2 Pathway: Attack at the less sterically hindered primary allylic carbon. This would yield 2-methylpropan-2-ol and an allyl halide. S\textsubscript{N}2 reactions are favored at primary carbons. masterorganicchemistry.com
S\textsubscript{N}1 Pathway: Cleavage of the tertiary C-O bond to form a stable tertiary carbocation (the tert-butyl cation) and allyl alcohol. This pathway is favored due to the stability of the resulting carbocation. pressbooks.pub
Given that tertiary carbocations are significantly stabilized, and that the ether contains a tertiary alkyl group, the cleavage is likely to proceed through an S\textsubscript{N}1 mechanism. pressbooks.pub This would result in the formation of allyl alcohol and a tertiary alkyl halide. The presence of the allyl group can also stabilize a carbocation through resonance, making the S\textsubscript{N}1 pathway at the allylic position also a possibility under certain conditions. dalalinstitute.cominflibnet.ac.in
| Cleavage Pathway | Attacked Carbon | Products | Favored by |
| S\textsubscript{N}2 | Primary Allylic | 2-Methylpropan-2-ol, Allyl Halide | Less hindered substrate |
| S\textsubscript{N}1 | Tertiary | Allyl Alcohol, Tertiary Alkyl Halide | Stable carbocation formation |
Rearrangement Reactions (e.g., Wittig Rearrangement, Claisen Rearrangement if applicable)
Rearrangement reactions can be a key transformation for ethers. However, their applicability depends on the specific structure of the ether and the reaction conditions.
Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wiley-vch.de Since this compound is an allyl alkyl ether, it will not undergo a classical Claisen rearrangement. For this reaction to occur, the alkyl group would need to be a vinyl or aryl group.
Wittig Rearrangement: The wikipedia.orgwiley-vch.de-Wittig rearrangement is a possibility for allyl ethers. This reaction involves the deprotonation of a carbon adjacent (alpha) to the ether oxygen with a strong base (like an organolithium reagent), followed by a concerted rearrangement. In this compound, deprotonation could potentially occur at the allylic position. If the rearranged carbanion is protonated, a homoallylic alcohol would be formed.
Oxidative Transformations of the Allyl Group
The carbon-carbon double bond in the allyl group is susceptible to various oxidative transformations. wikipedia.org
Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific.
Dihydroxylation: The allyl group can be dihydroxylated to form a triol using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄).
Oxidative Cleavage: The double bond can be cleaved under stronger oxidizing conditions. Ozonolysis (O₃) followed by a reductive or oxidative workup can yield aldehydes or carboxylic acids, respectively. A one-pot method for the removal of O-allyl protecting groups involves hydroxylation with OsO₄ followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.org
Reactivity Studies of the Tertiary Alcohol Group
The tertiary alcohol group in this compound also has a distinct reactivity profile, primarily centered around nucleophilic substitution reactions.
Nucleophilic Substitution Reactions (S\textsubscript{N}1 and S\textsubscript{N}2 Pathways)
The hydroxyl group of an alcohol is a poor leaving group. For a nucleophilic substitution to occur, it must first be protonated by a strong acid to form a good leaving group (water). chim.lu
S\textsubscript{N}1 Pathway: Tertiary alcohols readily undergo nucleophilic substitution via an S\textsubscript{N}1 mechanism. libretexts.org This is because the loss of the water molecule results in the formation of a relatively stable tertiary carbocation. chim.lu This carbocation can then be attacked by a nucleophile. This is the dominant pathway for tertiary alcohols. masterorganicchemistry.com
S\textsubscript{N}2 Pathway: The S\textsubscript{N}2 mechanism involves a backside attack by the nucleophile. libretexts.org This pathway is severely hindered for tertiary alcohols due to the steric bulk of the three alkyl groups attached to the carbon bearing the hydroxyl group. libretexts.org Therefore, S\textsubscript{N}2 reactions are generally not observed for tertiary alcohols like this compound.
| Reaction Pathway | Rate Determining Step | Intermediate | Stereochemistry | Favored by |
| S\textsubscript{N}1 | Unimolecular (loss of leaving group) | Carbocation | Racemization | Tertiary substrates, polar protic solvents |
| S\textsubscript{N}2 | Bimolecular (nucleophilic attack) | Transition state | Inversion of configuration | Primary substrates, strong nucleophiles |
Influence of Substrate Structure on Mechanism
The structure of the substrate plays a critical role in determining the mechanism of nucleophilic substitution. dalalinstitute.com In this compound, the alcohol is tertiary. The three methyl groups attached to the carbon bearing the hydroxyl group create significant steric hindrance, which prevents the backside attack required for an S\textsubscript{N}2 reaction. libretexts.org
Conversely, the same alkyl groups that hinder the S\textsubscript{N}2 pathway stabilize the formation of a carbocation through an inductive effect, thus favoring the S\textsubscript{N}1 mechanism. chim.lu The stability of the tertiary carbocation intermediate is the primary reason why tertiary alcohols, including this compound, undergo nucleophilic substitution almost exclusively through the S\textsubscript{N}1 pathway. libretexts.org The presence of the ether linkage is unlikely to have a significant electronic influence on the reaction at the tertiary alcohol center due to the number of separating sigma bonds.
Role of Leaving Group and Nucleophile
In the context of nucleophilic substitution reactions, the efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org For this compound, both the hydroxyl (-OH) group and the allyloxy group can potentially serve as leaving groups. However, the hydroxide (B78521) ion (HO-) is a strong base and, consequently, a poor leaving group. masterorganicchemistry.com To enhance its leaving group ability, the alcohol can be protonated in acidic conditions to form its conjugate acid, which can then leave as a neutral water molecule—a much weaker base and thus a better leaving group. masterorganicchemistry.comcsbsju.edu
Alternatively, the hydroxyl group can be chemically modified to convert it into a better leaving group. Common laboratory methods include conversion to a tosylate or mesylate, which are excellent leaving groups because their corresponding anions are very weak bases. masterorganicchemistry.com Another strategy involves reaction with reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) to transform the alcohol into an alkyl halide. csbsju.edumasterorganicchemistry.com In these transformations, the oxygen atom of the alcohol initially acts as a nucleophile. csbsju.edu
The hydroxyl group of this compound can also function as a nucleophile, particularly when deprotonated to form the corresponding alkoxide. youtube.com This alkoxide is a strong nucleophile capable of participating in reactions such as the Williamson ether synthesis. masterorganicchemistry.com
Oxidation Reactions of the Alcohol Moiety
The oxidation of alcohols is a fundamental transformation in organic synthesis. However, this compound is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group is not bonded to any hydrogen atoms. stackexchange.comck12.org This structural feature prevents its direct oxidation to a ketone under standard conditions, as the reaction typically requires the presence of an α-hydrogen. stackexchange.comck12.org
Under harsh conditions, such as heating in the presence of a strong oxidizing agent and acid, tertiary alcohols can undergo elimination to form an alkene. This alkene can then be subjected to oxidative cleavage. stackexchange.com For this compound, this would likely lead to the formation of acetone (B3395972) and a derivative of the allyloxy group.
Selective Oxidation to Carbonyl Compounds
While the tertiary alcohol of this compound is resistant to direct oxidation, the allylic portion of the molecule presents opportunities for selective oxidation. The selective oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds is a valuable synthetic transformation. researchgate.netresearchgate.net Various catalytic systems have been developed for this purpose, often employing transition metals. For instance, palladium nanoclusters have been shown to be effective catalysts for the selective oxidation of primary aromatic allylic alcohols using molecular oxygen as the oxidant. researchgate.net Copper-catalyzed aerobic oxidation is another method for converting allylic and propargylic alcohols to the corresponding aldehydes or ketones. researchgate.net The use of environmentally benign oxidants like hydrogen peroxide (H2O2) and molecular oxygen (O2) is a key focus in the development of green oxidation methods. nih.govrsc.org
| Catalyst System | Oxidant | Substrate Type | Product |
| Palladium Nanoclusters | O2 | Primary aromatic allylic alcohols | Carbonyl compounds |
| Copper Bromide/TEMPO | Aerobic | Alcohols | Aldehydes |
| FeCl3/BHDC | H2O2 | Various alcohols | Carbonyl compounds |
| Platinum(II) tetrasulfophthalocyanine | Aerobic | α,β-unsaturated alcohols | Carbonyl derivatives |
Epoxidation of Unsaturated Alcohols
The double bond in the allyl group of this compound is susceptible to epoxidation. The presence of the nearby hydroxyl group can influence the stereoselectivity of this reaction through hydrogen bonding with the oxidizing agent. wikipedia.org Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation. wikipedia.org
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. youtube.comlibretexts.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET), and an oxidizing agent like tert-butyl hydroperoxide. libretexts.org The chirality of the DET directs the epoxidation to one face of the double bond, leading to a high enantiomeric excess of one of the two possible epoxide enantiomers. youtube.comlibretexts.org Vanadium-catalyzed epoxidations also show high selectivity for allylic alcohols. wikipedia.org
Concerted and Pericyclic Reactions
Pericyclic reactions are a class of reactions that occur through a concerted, cyclic transition state without the formation of intermediates. fiveable.meebsco.com These reactions are often highly stereospecific and are governed by the principles of orbital symmetry. fiveable.me
Intramolecular Ene Reactions
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org It results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org Intramolecular ene reactions are often more facile than their intermolecular counterparts due to a less negative entropy of activation. wikipedia.org Given its structure, this compound could potentially undergo an intramolecular ene reaction, although this would require activation, possibly through the formation of an enolate from the alcohol moiety under specific conditions, which could then act as the enophile.
Thiol-ene Click Reactions involving the Allyl Group
The allyl group of this compound can participate in thiol-ene "click" reactions. This reaction involves the addition of a thiol to the alkene. rsc.org The reaction can be initiated either by a radical initiator (often photochemically) or by a base/nucleophile. rsc.orgresearchgate.net Thiol-ene chemistry is known for its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups, making it a powerful tool in materials science and polymer chemistry for surface functionalization and the synthesis of complex architectures. researchgate.netscispace.comnih.gov
| Reaction Type | Key Features | Potential Application for this compound |
| Intramolecular Ene Reaction | Concerted, cyclic transition state, 1,5-hydrogen shift. wikipedia.org | Formation of a new ring structure. |
| Thiol-ene Click Reaction | Radical or base/nucleophile initiated, high efficiency, functional group tolerance. rsc.orgresearchgate.net | Polymer and materials synthesis, surface modification. scispace.comnih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Allyloxy 2 Methylpropan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The proton (¹H) NMR spectrum of 1-(allyloxy)-2-methylpropan-2-ol offers a wealth of information. The number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration value reveals the ratio of protons in each environment, and the splitting pattern (multiplicity) provides information about neighboring protons.
The expected ¹H NMR spectrum would display distinct signals for the protons of the methyl groups, the methylene (B1212753) group of the ether linkage, the hydroxyl group, and the allyl group. Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear in the 3.4-4.5 ppm region. libretexts.orgpressbooks.pub The protons of the allyl group exhibit characteristic shifts, with the internal proton appearing at a higher chemical shift than the terminal protons. The hydroxyl proton's chemical shift can vary depending on concentration and solvent but is typically a broad singlet.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -C(CH₃ )₂ | ~1.2 | Singlet | - | 6H |
| -OH | Variable (e.g., ~2.0-4.0) | Broad Singlet | - | 1H |
| -O-CH₂ -C(CH₃)₂- | ~3.3 | Singlet | - | 2H |
| -O-CH₂-CH =CH₂ | ~5.9 | Dddd | J_trans = ~17.2, J_cis = ~10.4, J_vic = ~5.5 | 1H |
| -O-CH₂-CH=CH₂ (trans) | ~5.3 | Ddt | J_trans = ~17.2, J_gem = ~1.5, J_allyl = ~1.5 | 1H |
| -O-CH₂-CH=CH₂ (cis) | ~5.2 | Ddt | J_cis = ~10.4, J_gem = ~1.5, J_allyl = ~1.0 | 1H |
| -O-CH₂ -CH=CH₂ | ~4.0 | Dt | J_vic = ~5.5, J_allyl = ~1.5 | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons adjacent to the electron-withdrawing oxygen atom of the ether and alcohol groups are expected to be shifted downfield, typically appearing in the 50-80 ppm range. pressbooks.pub The sp² hybridized carbons of the allyl group will resonate at higher chemical shifts compared to the sp³ hybridized carbons.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |
| -C(C H₃)₂ | ~26 | sp³ |
| -O-C (CH₃)₂ | ~71 | sp³ |
| -O-C H₂-C(CH₃)₂- | ~80 | sp³ |
| -O-CH₂-C H=CH₂ | ~134 | sp² |
| -O-CH₂-CH=C H₂ | ~117 | sp² |
| -O-C H₂-CH=CH₂ | ~73 | sp³ |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are instrumental in establishing the complete structural connectivity of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. docbrown.info For this compound, COSY would show correlations between the protons of the allyl group: the methine proton (~5.9 ppm) would show cross-peaks with the terminal vinyl protons (~5.2 and ~5.3 ppm) and the allylic methylene protons (~4.0 ppm).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). youtube.com Each proton signal would show a cross-peak with the carbon signal to which it is attached. For instance, the signal for the -O-CH₂ - protons at ~3.3 ppm would correlate with the carbon signal at ~80 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. youtube.com For example, the singlet from the methyl protons (~1.2 ppm) would show a correlation to the quaternary carbon (~71 ppm) and the methylene carbon of the ether linkage (~80 ppm). The allylic methylene protons (~4.0 ppm) would show correlations to the vinyl carbons (~134 and ~117 ppm).
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Ethers typically exhibit a strong C-O stretching band in the region of 1000-1300 cm⁻¹. libretexts.org
The IR spectrum of this compound would be characterized by several key absorption bands. The presence of the alcohol functional group is confirmed by a broad O-H stretching vibration, typically in the range of 3500-3200 cm⁻¹, with the broadening due to hydrogen bonding. docbrown.info The allyl group gives rise to a medium C=C stretching absorption around 1645 cm⁻¹ and C-H stretching vibrations for the sp² carbons just above 3000 cm⁻¹.
The ether linkage in the molecule will produce a strong, characteristic C-O-C stretching absorption. For aliphatic ethers, this band is typically found in the 1150-1085 cm⁻¹ region. fiveable.me The specific position can help to confirm the presence of the ether functional group.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol O-H Stretch | 3500 - 3200 | Strong, Broad |
| Alkene C-H Stretch | 3100 - 3010 | Medium |
| Alkane C-H Stretch | 2980 - 2850 | Strong |
| Alkene C=C Stretch | ~1645 | Medium |
| Ether C-O-C Stretch | 1150 - 1085 | Strong |
Note: These are typical frequency ranges. The exact position and shape of the peaks can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When a molecule, such as this compound, is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI). This process forms a molecular ion (M+•), which can then undergo fragmentation. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.
The molecular ion peak provides the molecular weight of the compound. For this compound (C₇H₁₄O₂), the nominal molecular weight is 130.18 g/mol . The observation of a molecular ion peak at m/z 130 would be the first indication of the compound's identity. However, for tertiary alcohols, the molecular ion is often unstable and may not be readily observed. docbrown.infolibretexts.org
The fragmentation of the molecular ion provides crucial structural information. The patterns of fragmentation are not random but are governed by the stability of the resulting carbocations and neutral radicals. chemguide.co.uklibretexts.org The analysis of these fragments helps to piece together the structure of the original molecule.
High-resolution mass spectrometry (HRMS) provides the exact mass of an ion with high precision, typically to four or more decimal places. docbrown.infodocbrown.info This level of accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, the exact mass of the molecular ion ([C₇H₁₄O₂]⁺•) can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O).
Table 1: Theoretical Exact Mass of this compound
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₇H₁₄O₂]⁺• | 130.0994 |
The experimental determination of the molecular ion's mass at a value very close to the calculated theoretical mass would provide strong evidence for the elemental formula C₇H₁₄O₂, a key step in the structural elucidation process.
The fragmentation of this compound upon electron ionization is predicted to follow established chemical principles, including the formation of the most stable carbocations. The structure of this compound contains a tertiary alcohol and an allyl ether group, which will influence the fragmentation pathways.
A primary fragmentation pathway for tertiary alcohols involves the loss of an alkyl group to form a stable tertiary oxonium ion. docbrown.infolibretexts.org For this compound, the loss of a methyl radical (•CH₃) from the molecular ion would lead to a significant peak.
Another characteristic fragmentation would be the cleavage of the C-C bond alpha to the ether oxygen. Cleavage of the allyl group would also be expected, as allylic carbocations are stabilized by resonance. youtube.com
Table 2: Predicted Fragmentation of this compound
| Fragment Ion | Proposed Structure | Nominal m/z |
| [C₆H₁₁O₂]⁺ | [(CH₃)₂C(OH)CH₂OCH₂CH=CH₂ - CH₃]⁺ | 115 |
| [C₄H₇O]⁺ | [CH₂=CHCH₂OCH₂]⁺ | 71 |
| [C₄H₉O]⁺ | [(CH₃)₂C(OH)CH₂]⁺ | 73 |
| [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ | 41 |
| [C₄H₇]⁺ | [(CH₃)₂C=CH₂]⁺ | 55 |
| [C₃H₇O]⁺ | [(CH₃)₂COH]⁺ | 59 |
The presence of a base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion. docbrown.infodocbrown.info For this compound, the fragment at m/z 59, corresponding to the stable tertiary carbocation [(CH₃)₂COH]⁺, is a likely candidate for the base peak. This is analogous to the fragmentation of 2-methylpropan-2-ol, where the base peak is also at m/z 59. docbrown.info The allylic cation at m/z 41 is also expected to be a prominent peak.
By combining the information from the molecular ion's exact mass and the detailed analysis of its fragmentation pattern, a high degree of confidence in the structural assignment of this compound can be achieved.
Computational and Theoretical Chemistry of 1 Allyloxy 2 Methylpropan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, products, and transition states. umn.edumdpi.com For 1-(Allyloxy)-2-methylpropan-2-ol, DFT can be employed to explore various potential reaction pathways.
Given its structure, several reactions could be computationally modeled:
Addition Reactions to the Allyl Group: The double bond of the allyl group is susceptible to electrophilic addition. DFT calculations can model the approach of an electrophile (e.g., H⁺, Br₂) to the double bond, identifying the transition state and determining the activation energy for the reaction. This can help predict the regioselectivity of the addition.
Ether Cleavage: The ether linkage can be cleaved under certain conditions, typically with strong acids. DFT can be used to model the protonation of the ether oxygen and the subsequent nucleophilic attack, mapping out the energy profile of the reaction. acs.org
Reactions of the Hydroxyl Group: The tertiary alcohol can undergo reactions such as dehydration or substitution. DFT calculations can elucidate the mechanisms of these reactions, for instance, by modeling the formation of a carbocation intermediate in an E1 elimination.
A key aspect of these studies is the identification of the transition state , which is the highest energy point along the reaction coordinate. youtube.com By calculating the geometry and energy of the transition state, the activation energy (Ea) can be determined, which is crucial for understanding the reaction kinetics. For example, in a hypothetical electrophilic addition to the allyl group, DFT could be used to compare the transition states for the formation of the two possible carbocation intermediates, thus predicting the major product. researchgate.net
Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Electrophile |
| Transition State 1 (TS1) | +15.2 | Formation of the more stable carbocation intermediate |
| Intermediate 1 | +5.6 | More stable carbocation |
| Transition State 2 (TS2) | +12.8 | Formation of the less stable carbocation intermediate |
| Intermediate 2 | +9.4 | Less stable carbocation |
| Product from Intermediate 1 | -10.5 | Final product from the more stable pathway |
Note: The data in this table is illustrative and does not represent actual experimental or calculated values.
Conformational Analysis and Energy Minimized Structures
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous conformations. nih.govresearchgate.net Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers. These are the geometries that correspond to local minima on the potential energy surface.
Computational methods, including DFT and simpler molecular mechanics force fields, can be used to perform a conformational search. tandfonline.comwhiterose.ac.uk This involves systematically or stochastically rotating the rotatable bonds and calculating the energy of each resulting geometry. The output is a set of low-energy conformers and their relative energies. The most stable conformer, the global energy minimum, is the one that the molecule is most likely to adopt. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its interactions with other molecules. For flexible molecules, it is often necessary to consider an ensemble of low-energy conformers. mdpi.com
Molecular Dynamics Simulations for Understanding Solution Behavior
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics. acs.org
For this compound, an MD simulation could be set up by placing one or more molecules in a box of solvent molecules (e.g., water). The simulation would then track the trajectory of each atom over a period of time. This can provide insights into:
Solvation: How solvent molecules arrange around the solute molecule. For instance, water molecules would be expected to form hydrogen bonds with the ether and hydroxyl oxygens. nih.gov
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the alcohol group and the solvent, or intramolecularly.
Conformational Dynamics: How the molecule transitions between different conformations in solution. aip.org
MD simulations are particularly useful for understanding properties that depend on the collective behavior of many molecules. researchgate.net
Structure-Reactivity Relationship Predictions
The concept of structure-reactivity relationships aims to correlate a molecule's structure with its chemical reactivity. acs.org Computational chemistry provides a quantitative basis for these relationships through the calculation of various molecular descriptors. For this compound, these descriptors can help predict its reactivity in different chemical environments.
Key descriptors that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO indicates where it is most likely to accept electrons (electrophilic sites). For this compound, the HOMO is likely to be located on the allyl double bond or the oxygen atoms.
Electrostatic Potential (ESP) Map: An ESP map shows the distribution of charge on the surface of a molecule. Red regions indicate areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). This map can visually identify the nucleophilic and electrophilic sites.
Atomic Charges: Calculating the partial charge on each atom can provide a more quantitative measure of the electron distribution and help predict sites of reaction.
By analyzing these descriptors, one can make predictions about how this compound will react with different reagents without explicitly modeling the entire reaction. nih.govacs.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. A particularly common and useful application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. ualberta.carsc.org
Using methods like DFT, it is possible to calculate the magnetic shielding of each nucleus in a molecule. researchgate.net These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions has become quite high, often within a few tenths of a ppm for ¹H and a few ppm for ¹³C. rsc.orgmdpi.com
For this compound, calculating the ¹H and ¹³C NMR spectra would involve:
Performing a conformational analysis to find the lowest energy conformer or a Boltzmann-weighted average of several conformers.
Running a DFT calculation with a suitable functional and basis set to compute the isotropic shielding constants for each hydrogen and carbon atom.
Converting the shielding constants to chemical shifts.
The predicted spectrum can then be compared to an experimental spectrum to confirm the structure of the molecule.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C=CH₂ | 135.1 | 134.8 |
| C=CH₂ | 117.5 | 117.2 |
| O-CH₂-CH=CH₂ | 74.3 | 73.9 |
| C(CH₃)₂-OH | 72.8 | 72.5 |
| O-C-C(CH₃)₂ | 26.9 | 26.7 |
Note: The data in this table is illustrative and does not represent actual experimental or calculated values.
Derivatization and Functionalization Strategies of 1 Allyloxy 2 Methylpropan 2 Ol
Modification of the Alcohol Functionality
The tertiary alcohol group in 1-(Allyloxy)-2-methylpropan-2-ol presents specific challenges and opportunities for modification.
Esterification and Etherification Reactions
Direct esterification of the tertiary alcohol with a carboxylic acid is generally difficult due to steric hindrance and the potential for elimination reactions under acidic conditions. More reactive acylating agents would likely be required, such as acid chlorides or anhydrides, potentially in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Similarly, Williamson ether synthesis is not feasible for forming an ether at the tertiary position due to the strong basic conditions promoting elimination. Acid-catalyzed etherification with another alcohol would also be prone to elimination and carbocation rearrangements.
Table 1: Predicted Reagents for Modification of the Tertiary Alcohol
| Reaction Type | Potential Reagent | Predicted Outcome |
| Esterification | Acetyl chloride, Pyridine | 2-Methyl-1-(allyloxy)propan-2-yl acetate |
| Etherification | Not readily achieved | Elimination favored |
Preparation of Chiral Derivatives
Given that this compound is an achiral molecule, the preparation of chiral derivatives would necessitate the introduction of a chiral center. This could theoretically be achieved through reactions involving the allyl group, as discussed below. The kinetic resolution of tertiary allylic alcohols is a known strategy to obtain enantioenriched cyclic ethers, though this typically involves the formation of a new ring system rather than simple derivatization. acs.org
Functionalization of the Allyl Group
The allyl group is a versatile functional handle that can undergo a variety of addition and oxidation reactions.
Epoxidation and Dihydroxylation
The double bond of the allyl group can be readily epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This reaction would yield (2-((2-methyloxiran-2-yl)methoxy)methyl)oxirane. Subsequent acid-catalyzed hydrolysis of the epoxide would lead to the formation of a diol, resulting in an anti-dihydroxylation product. organic-chemistry.org
Syn-dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). organic-chemistry.org These reactions proceed through a cyclic intermediate to give a syn-diol. organic-chemistry.org
Table 2: Predicted Outcomes of Allyl Group Oxidation
| Reaction | Reagent(s) | Major Product |
| Epoxidation | m-CPBA | (2-((2-methyloxiran-2-yl)methoxy)methyl)oxirane |
| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 3-((2-Hydroxy-2-methylpropoxy)methyl)propane-1,2-diol |
| syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 3-((2-Hydroxy-2-methylpropoxy)methyl)propane-1,2-diol |
Halogenation and Hydrohalogenation
The addition of halogens (e.g., Br₂, Cl₂) across the double bond of the allyl group would proceed to form a dihalo-substituted ether. This reaction typically occurs with anti-stereochemistry. researchgate.net
Hydrohalogenation, the addition of H-X (where X = Cl, Br, I), would follow Markovnikov's rule. libretexts.org The hydrogen atom would add to the less substituted carbon of the double bond, and the halogen would add to the more substituted carbon.
Table 3: Predicted Halogenation and Hydrohalogenation Products
| Reaction | Reagent | Major Product |
| Halogenation | Br₂ in CCl₄ | 1-(2,3-Dibromopropoxy)-2-methylpropan-2-ol |
| Hydrohalogenation | HBr | 1-(2-Bromopropoxy)-2-methylpropan-2-ol |
Hydroformylation and Other Carbonylations
Hydroformylation of the allyl group, typically catalyzed by cobalt or rhodium complexes, would introduce a formyl group (-CHO), leading to the formation of aldehydes. The regioselectivity of this reaction can often be controlled by the choice of catalyst and ligands, potentially yielding either 3-((2-hydroxy-2-methylpropoxy)methyl)propanal or 2-((2-hydroxy-2-methylpropoxy)methyl)propanal.
Other carbonylation reactions could also be envisioned, potentially leading to the formation of carboxylic acids or esters under different catalytic conditions.
Synthesis of Complex Molecular Architectures Featuring the Allyloxypropanol Moiety
The strategic utilization of this compound and its derivatives has paved the way for the assembly of sophisticated molecular frameworks. The inherent functionalities of this compound, the allyl group and the tertiary alcohol, serve as key handles for orchestrating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Incorporation into Heterocyclic Compounds
The allyloxypropanol moiety has been successfully integrated into a range of heterocyclic systems, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The synthetic strategies employed often leverage the reactivity of the allyl double bond or the hydroxyl group to construct the heterocyclic ring.
While direct cyclization reactions involving this compound are a subject of ongoing research, the principles of intramolecular cyclization of related allylic and homoallylic alcohols provide a conceptual basis. For instance, the acid-catalyzed intramolecular addition of the hydroxyl group to the allyl double bond could theoretically lead to the formation of substituted tetrahydrofuran (B95107) derivatives. The regioselectivity of such a cyclization would be a critical aspect to control, potentially yielding either a five-membered or a six-membered ring system.
Furthermore, the derivatization of the hydroxyl group or the modification of the allyl moiety can unlock alternative cyclization pathways. For example, conversion of the alcohol to a better nucleophile or the introduction of activating groups on the double bond can facilitate ring closure. The synthesis of nitrogen, oxygen, and sulfur-containing heterocycles often involves the reaction of a bifunctional intermediate, which can be derived from this compound, with a suitable cyclizing agent.
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Heterocycle Type | Potential Synthetic Strategy | Key Intermediate |
| Tetrahydrofurans | Intramolecular hydroalkoxylation | This compound |
| Pyrrolidines | Aza-Michael addition followed by cyclization | Amino-functionalized derivative |
| Thiolanes | Thiol-ene reaction followed by cyclization | Thiol-functionalized derivative |
| Oxazolidines | Reaction with an aldehyde or ketone | Amino-alcohol derivative |
Creation of Polyfunctionalized Intermediates
The strategic functionalization of this compound is a powerful approach for generating polyfunctionalized intermediates, which are versatile precursors for the synthesis of more complex target molecules. organic-chemistry.org The presence of both an alkene and an alcohol in the starting material allows for a stepwise or, in some cases, a concurrent modification of these functional groups.
One common strategy involves the epoxidation of the allyl double bond to introduce an epoxide ring. This highly reactive three-membered ring can then be opened by a variety of nucleophiles, leading to the formation of diol derivatives with additional functionalities. For example, reaction with an amine would yield an amino alcohol, while reaction with a thiol would produce a hydroxy thioether.
Another approach is the dihydroxylation of the allyl group, typically using reagents like osmium tetroxide or potassium permanganate, to produce a triol. This polyol can then be selectively protected and further functionalized to create a range of polyfunctionalized building blocks.
Furthermore, the tertiary alcohol of this compound can be used to direct the reactivity of the allyl group. For instance, in Sharpless asymmetric epoxidation, the hydroxyl group can direct the stereochemical outcome of the epoxidation of the neighboring double bond, allowing for the synthesis of chiral polyfunctionalized intermediates.
Table 2: Examples of Polyfunctionalized Intermediates from this compound
| Intermediate Type | Synthetic Transformation | Reagents |
| Epoxy alcohol | Epoxidation | m-CPBA, peracetic acid |
| Triol | Dihydroxylation | OsO₄, NMO; cold, dilute KMnO₄ |
| Amino diol | Epoxidation followed by aminolysis | m-CPBA, then R₂NH |
| Thioether diol | Epoxidation followed by thiolysis | m-CPBA, then RSH |
The development of novel methodologies for the selective functionalization of this compound continues to be an active area of research. The ability to precisely install multiple functional groups onto this simple scaffold provides a powerful toolkit for the efficient and elegant synthesis of complex organic molecules with diverse applications.
Applications in Chemical Synthesis and Materials Science
Role as a Monomer or Cross-linker in Polymer Chemistry
The presence of the allyl double bond allows 1-(Allyloxy)-2-methylpropan-2-ol to participate in polymerization reactions, while the hydroxyl group offers a site for further modification or for influencing the polymer's properties, such as solubility and adhesion. Allyl monomers, in general, polymerize at a slower rate compared to vinyl monomers but are crucial in producing specific types of polymers, including heat-resistant thermoset plastics. researchgate.net
While direct polymerization of this compound is not widely documented, analogous structures are key components in the synthesis of specialized polyethers. A notable example is the creation of tert-butyl terminated allyl alcohol polyethers. google.com A patented method describes a multi-step process that highlights the utility of the constituent parts of this compound. The process involves:
Addition Reaction: Reacting tert-butyl glycidyl (B131873) ether with methanol (B129727) in the presence of a catalyst (such as boron trifluoride diethyl etherate) to open the epoxide ring and form an intermediate. google.com
Polymerization: This intermediate then undergoes polymerization with ethylene (B1197577) oxide or propylene (B89431) oxide to build a polyether chain. google.com
Etherification End-capping: Finally, the chain is terminated through an etherification reaction with an allyl halide, resulting in a tert-butyl terminated allyl alcohol polyether. google.com
This synthetic route produces a polymer with a polyether backbone, a stable tert-butyl group at one end, and a reactive allyl group at the other, making it suitable for further reactions like grafting or cross-linking. The conversion rates for this method are reported to be high, making it viable for industrial application. google.com
| Reaction Step | Reactants | Catalyst Examples | Product |
| Addition | tert-Butyl glycidyl ether, Methanol | Boron trifluoride diethyl etherate, Tin tetrachloride | Intermediate A |
| Polymerization | Intermediate A, Ethylene Oxide/Propylene Oxide | Potassium, Sodium hydride, Potassium hydroxide (B78521) | Intermediate B |
| End-capping | Intermediate B, Allyl halide, Alkali | - | tert-Butyl terminated allyl alcohol polyether |
This table outlines the general steps for synthesizing a tert-butyl terminated allyl alcohol polyether, a structure analogous to polymers derived from this compound. google.com
In the realm of polyurethane chemistry, allyloxyalcohols are considered valuable for creating sustainable materials. mdpi.com They are particularly studied as reactive monomers for the synthesis of isocyanate-free polyhydroxyurethanes (PHU). mdpi.com The hydroxyl group of an allyloxyalcohol like this compound can react with an isocyanate or an alternative compound (like a cyclic carbonate) to form the urethane (B1682113) or polyhydroxyurethane backbone. The allyl group, which does not participate in this initial reaction, remains pendant on the polymer chain. This unreacted functionality is then available for a secondary curing or cross-linking step, often via free-radical polymerization, which can significantly enhance the mechanical properties and thermal stability of the final polyurethane material. This approach is instrumental in developing functional foams with tailored properties for various applications, including insulation. organic-chemistry.org
Use as an Intermediate in the Synthesis of Specialty Chemicals
The dual functionality of this compound makes it a versatile intermediate for producing a range of specialty chemicals. The allyl and hydroxyl groups can be manipulated sequentially to build complex molecular structures.
Allyl glycidyl ether (AGE) is an important industrial chemical used as a reactive diluent, cross-linker, and monomer. wikipedia.orgsigmaaldrich.comnih.gov It is commercially produced by the reaction of allyl alcohol with epichlorohydrin (B41342). wikipedia.orggoogle.com By analogy, this compound can serve as a precursor to more complex, functionalized glycidyl ethers.
The tertiary hydroxyl group of this compound can react with epichlorohydrin in the presence of a base. This reaction would form a glycidyl ether derivative, incorporating the bulky tert-butoxyallyl group. Such a molecule would retain the reactive epoxide ring for subsequent reactions (e.g., with amines or anhydrides to form epoxy resins) while also having the allyl group for other transformations like hydrosilylation. wikipedia.org This makes it a potential building block for bifunctional monomers used in advanced coatings, adhesives, and sealants.
| Reactant 1 | Reactant 2 | Key Product | Significance |
| Allyl Alcohol | Epichlorohydrin | Allyl Glycidyl Ether | Established industrial synthesis. wikipedia.orggoogle.com |
| This compound | Epichlorohydrin | (Hypothetical) 1-(Allyloxy)-2-methyl-2-(glycidyloxy)propane | Creates a more complex, bifunctional monomer. |
This table compares the established synthesis of Allyl Glycidyl Ether with the potential synthesis of a derivative from this compound.
Allylic alcohols are recognized as highly versatile building blocks in modern organic synthesis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The compound this compound fits within the broader class of allyloxyalcohols, which are valuable for creating fine chemicals. mdpi.com Its two functional groups offer orthogonal reactivity:
The Allyl Group: Can undergo a wide array of reactions, including epoxidation, dihydroxylation, oxidation, hydrosilylation, and various rearrangement or coupling reactions. mdpi.com
The Tertiary Alcohol: This group is more sterically hindered and less reactive than a primary or secondary alcohol. This difference in reactivity can be exploited for selective transformations. It can also be used as a protecting group for the allyl moiety, or it can be functionalized to form ethers or esters under specific conditions. youtube.com
This dual nature allows chemists to use this compound to introduce the tert-butoxy (B1229062) and allyloxy functionalities into a target molecule, enabling the synthesis of complex structures such as those found in pharmaceuticals or agrochemicals. chemicalbook.comyoutube.com
Exploration in Solvent Systems and Chemical Absorbents
While specific studies on this compound as a solvent or chemical absorbent are limited, its properties can be inferred from its structure. The molecule combines features of an ether and an alcohol.
Solvency: Ethers are generally good solvents for a variety of organic compounds and are relatively unreactive. purdue.edu Alcohols are polar and can dissolve both polar and some non-polar substances; their solubility in water decreases as the carbon chain length increases. purdue.edu Allyl alcohol, a related compound, is miscible with water and many organic solvents. solubilityofthings.comchemcess.comsciencemadness.org The combination of the ether linkage, the hydroxyl group, and the hydrocarbon structure in this compound suggests it could act as a versatile solvent for a range of chemical processes.
Absorbency: For chemical spills, specific absorbents are required depending on the nature of the chemical. Materials for absorbing alcohols are commercially available. clearspill.com Given its alcohol functionality, this compound would likely be managed by general-purpose or chemical absorbents designed for polar organic liquids. Its classification as both an alcohol and an ether would necessitate careful selection of absorbent material to ensure effective and safe cleanup. absorbentsonline.com
Green Chemistry Principles in the Synthesis and Processing of 1 Allyloxy 2 Methylpropan 2 Ol
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comacs.orgwordpress.com The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. sigmaaldrich.comgreenchemistry-toolkit.org High atom economy is a key indicator of a "green" a reaction, as it signifies a reduction in the generation of byproducts that often constitute waste. jocpr.comnih.gov
The synthesis of 1-(allyloxy)-2-methylpropan-2-ol can be approached through various routes, each with a different atom economy. A common method for synthesizing ethers is the Williamson ether synthesis. In the context of producing this compound, this would involve reacting an allyl halide (e.g., allyl chloride or allyl bromide) with the sodium salt of 2-methyl-2-propanol (sodium tert-butoxide).
Hypothetical Williamson Ether Synthesis for this compound:
Reactants: Allyl chloride (C₃H₅Cl) + Sodium tert-butoxide (C₄H₉NaO)
Product: this compound (C₇H₁₄O₂) + Sodium chloride (NaCl)
To calculate the theoretical atom economy for this reaction, we compare the molecular weight of the desired product to the sum of the molecular weights of the reactants.
| Compound | Formula | Molecular Weight ( g/mol ) |
| Allyl chloride | C₃H₅Cl | 76.52 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 |
| Total Reactants | 172.62 | |
| This compound | C₇H₁₄O₂ | 130.18 |
| Sodium chloride | NaCl | 58.44 |
Atom Economy Calculation:
(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
(130.18 / 172.62) x 100 = 75.4%
This calculation demonstrates that, even with a 100% yield, 24.6% of the reactant mass is converted into a byproduct (sodium chloride), which is considered waste in this context.
An alternative approach that could potentially offer a higher atom economy is the direct addition of 2-methyl-2-propanol to allyl alcohol. This reaction, however, may require a catalyst to proceed efficiently.
Hypothetical Direct Addition Reaction:
Reactants: Allyl alcohol (C₃H₆O) + 2-Methyl-2-propanol (C₄H₁₀O)
Product: this compound (C₇H₁₄O₂)
In this idealized reaction, all atoms from the reactants are incorporated into the final product.
Atom Economy Calculation:
(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
(130.18 / (58.08 + 74.12)) x 100 = 100%
This demonstrates the ideal scenario for atom economy. However, the feasibility and conditions required for such a reaction, including the need for a catalyst and potential side reactions, must be considered.
Use of Catalytic vs. Stoichiometric Reagents
The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. researchgate.netrsc.orgwordpress.com Catalysts increase the rate of a reaction without being consumed in the process, allowing for small amounts to facilitate the transformation of large quantities of reactants. acsgcipr.org Stoichiometric reagents, on the other hand, are consumed in the reaction and are often required in large quantities, leading to significant waste generation. rsc.org
In the synthesis of this compound, a catalytic approach is preferable. For instance, in the direct addition of 2-methyl-2-propanol to allyl alcohol, a catalyst would be essential to facilitate the reaction. Acid catalysts are commonly used for ether synthesis from alcohols. However, traditional mineral acids can lead to corrosion and waste generation during neutralization. The use of solid acid catalysts, such as zeolites or ion-exchange resins, offers a greener alternative. These catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and minimize the formation of salt waste. researchgate.net
In contrast, a stoichiometric approach, such as the Williamson ether synthesis, generates a stoichiometric amount of salt byproduct (e.g., NaCl). rsc.org While effective, this method is inherently less green due to the large volume of waste produced. The development of catalytic methods that can directly and selectively form the ether linkage without the need for pre-activation of the alcohol (forming the alkoxide) and the use of a stoichiometric base is a key goal in greening this type of synthesis. acsgcipr.org
Comparison of Reagent Types:
| Approach | Reagent Type | Advantages | Disadvantages | Green Chemistry Alignment |
| Williamson Ether Synthesis | Stoichiometric (Base) | High yields, well-established | Generates stoichiometric salt waste, lower atom economy | Less Favorable |
| Catalytic Direct Addition | Catalytic (e.g., Solid Acid) | High atom economy, reduced waste, catalyst reusability | May require specific catalyst development, potential for side reactions | Highly Favorable |
Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Solvent-free, Green Solvents)
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the total mass and energy consumption and waste generation. dokumen.pub The selection of safer, more environmentally benign solvents is a key principle of green chemistry. whiterose.ac.uk
Traditional solvents used in ether synthesis, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), have associated health and environmental concerns. researchgate.net Green chemistry encourages the use of "greener" alternatives, which can include water, supercritical fluids, ionic liquids, or bio-derived solvents. researchgate.net
For the synthesis of this compound, exploring alternative reaction media is crucial.
Aqueous Media: While the reactants may have limited solubility in water, the use of phase-transfer catalysts could enable the reaction to proceed in an aqueous system, significantly reducing the use of volatile organic compounds (VOCs).
Solvent-free Conditions: If the reactants are liquids at the reaction temperature, conducting the synthesis without a solvent is the most ideal scenario from a green chemistry perspective. rsc.org This eliminates all solvent-related waste and simplifies product purification.
Green Solvents: If a solvent is necessary, the choice should be guided by solvent selection guides that rank solvents based on their environmental, health, and safety profiles. whiterose.ac.ukresearchgate.net Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional ether solvents. nih.gov
Solvent Selection Considerations:
| Solvent Type | Examples | Advantages | Disadvantages |
| Traditional Solvents | THF, DMF, Dichloromethane | Good solvency for many reactants | Often toxic, flammable, and environmentally persistent |
| Green Solvents | Water, 2-MeTHF, CPME, Ethanol (B145695) | Reduced toxicity and environmental impact, often renewable | May have different solvency properties requiring process optimization |
| Solvent-free | N/A | Eliminates solvent waste, simplifies purification | Only feasible if reactants are liquid and have appropriate viscosity |
The choice of solvent can also impact energy consumption, as the energy required for heating, cooling, and distillation is directly related to the solvent's physical properties. greenchemistry-toolkit.org
Energy Efficiency in Reaction Design and Processing
Designing for energy efficiency is a critical aspect of green chemistry that aims to minimize the energy requirements of chemical processes. greenchemistry-toolkit.org This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and by choosing synthetic routes and technologies that are less energy-intensive. york.ac.uk
For the synthesis of this compound, several factors can influence energy consumption:
Reaction Temperature: A reaction that can proceed efficiently at or near room temperature is preferable to one that requires significant heating. The development of highly active catalysts can play a key role in lowering reaction temperatures. nih.gov
Separation and Purification: Distillation is an energy-intensive process. Designing a synthesis that results in a high-purity product directly from the reaction mixture, or one that can be purified by less energy-intensive methods like crystallization or extraction, is advantageous.
Alternative Energy Sources: The use of alternative energy sources, such as microwave irradiation or ultrasound, can sometimes lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. york.ac.uk
By carefully considering the choice of reactants, catalysts, solvents, and reaction conditions, the synthesis of this compound can be designed to be more energy-efficient, further aligning it with the principles of green chemistry.
Future Research Trajectories and Unaddressed Challenges
Development of Highly Enantioselective Synthetic Pathways
The synthesis of chiral tertiary alcohols, such as the individual enantiomers of 1-(Allyloxy)-2-methylpropan-2-ol, remains a formidable challenge in organic chemistry due to the steric hindrance around the tertiary carbon center. researchgate.net Future research is poised to address this by developing highly enantioselective synthetic methods. A promising avenue lies in the catalytic asymmetric addition of organometallic reagents to ketones, a direct and efficient route to chiral tertiary alcohols. researchgate.net
Key research directions include:
Novel Chiral Catalysts: The design and synthesis of new chiral ligands for transition metals (e.g., Nickel, Copper) are crucial for achieving high enantioselectivity. researchgate.netnih.gov Research into chiral phosphoric acids as catalysts for the kinetic resolution of tertiary allylic alcohols has also shown promise and could be adapted for this specific target molecule. acs.org
Asymmetric Allylation: Developing catalytic methods for the asymmetric allylation of ketones using pronucleophiles like 1,3-dienes or allenes in the presence of a hydrosilane could provide a more atom-economical and milder route to chiral homoallylic tertiary alcohols. organic-chemistry.org
Protecting-Group-Free Synthesis: Strategies that avoid the use of protecting groups are highly desirable for increasing synthetic efficiency. Future work could focus on developing catalytic systems that are compatible with the free hydroxyl group of the target molecule. nih.gov
The successful development of such pathways would not only provide access to enantiopure this compound for stereoselective applications but also contribute to the broader field of asymmetric synthesis.
Exploration of Novel Catalytic Systems for its Transformation
The functional groups present in this compound—a tertiary alcohol and an allyl ether—offer fertile ground for exploring a wide range of catalytic transformations. Future research will likely focus on discovering and optimizing novel catalytic systems to selectively manipulate these functionalities.
A significant area of interest is the catalytic 1,3-transposition of the allylic alcohol moiety. iastate.edu While this has been demonstrated for other allylic alcohols using catalysts like methyltrioxorhenium (MTO), its application to this compound could lead to the formation of new, valuable isomers. iastate.edu The direction of the equilibrium in such rearrangements is highly dependent on the stability of the resulting alcohol (primary, secondary, or tertiary), suggesting that the tertiary nature of the alcohol in the starting material would be a key factor. iastate.edu
Further research into the catalytic transformation of the allyl ether group is also warranted. Allyl ethers are versatile intermediates in organic synthesis and can undergo various transformations, including:
Isomerization to 1-propenyl ethers, which are reactive monomers for cationic photopolymerization. mdpi.com
Oxidation, epoxidation, and hydrosilylation to introduce new functional groups. mdpi.com
Claisen or researchgate.netmdpi.com-Wittig rearrangements to form new carbon-carbon bonds. mdpi.com
The development of heterogeneous catalysts for these transformations would be particularly advantageous for industrial applications, facilitating catalyst recovery and reuse. mdpi.com
Integration into More Complex and Diverse Chemical Structures
As a functionalized tertiary alcohol, this compound holds potential as a valuable building block for the synthesis of more complex and structurally diverse molecules. diva-portal.org Its bifunctional nature allows for sequential or orthogonal transformations, enabling the construction of intricate molecular architectures.
Future research in this area could focus on:
Natural Product Synthesis: Chiral tertiary alcohols and allylic alcohols are common structural motifs in a wide array of natural products with biological activity. researchgate.netnih.gov Enantiomerically pure this compound could serve as a key chiral precursor in the total synthesis of such compounds.
Polymer Chemistry: The allyl ether functionality can be utilized in polymerization reactions. For instance, it can serve as a crosslinking agent or a monomer in the production of specialty polymers and materials. mdpi.com The synthesis of polyallyl alkyl ethers with additional functional groups can lead to advanced hybrid polymer systems. mdpi.com
Development of Novel Scaffolds: The unique combination of a tertiary alcohol and an allyl ether in one molecule can be exploited to create novel molecular scaffolds for applications in medicinal chemistry and materials science. For example, it could be a precursor for the synthesis of substituted tetrahydrofurans and tetrahydropyrans, which are important heterocyclic structures. acs.org
The ability to incorporate this building block into larger molecules will expand its utility and open up new avenues for the creation of functional materials and bioactive compounds. mdpi.com
Advanced Analytical Techniques for In-situ Reaction Monitoring
To optimize synthetic pathways and gain a deeper understanding of reaction mechanisms involving this compound, the application of advanced in-situ analytical techniques is crucial. These techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction. iastate.eduacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for in-situ reaction monitoring. iastate.edubeilstein-journals.orgresearchgate.net Future research could leverage this technique to:
Determine Reaction Kinetics: By acquiring a series of NMR spectra over time, detailed kinetic data can be obtained, providing insights into reaction rates and orders. acs.org
Identify Transient Intermediates: In-situ NMR can help detect and characterize short-lived intermediates that may be missed by traditional offline analysis, leading to a more complete mechanistic picture. spectroscopyonline.com
Optimize Reaction Conditions: The ability to monitor a reaction in real-time allows for the rapid optimization of parameters such as temperature, pressure, and catalyst loading to improve yield and selectivity. beilstein-journals.org
Other spectroscopic techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy also offer valuable capabilities for in-situ monitoring, each with its own advantages depending on the specific reaction system. spectroscopyonline.com The integration of these techniques into flow chemistry setups is another promising direction for the continuous and automated monitoring of reactions involving this compound. beilstein-journals.org
Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for predicting the reactivity of molecules and for designing more efficient synthetic routes. walshmedicalmedia.comcsmres.co.uk In the context of this compound, computational modeling can provide valuable insights that complement experimental work.
Future research leveraging computational approaches could include:
Predicting Reaction Pathways: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map out potential reaction pathways, calculate the energies of transition states, and predict the most likely products of a given reaction. nih.gov This can help in understanding the reactivity of the tertiary alcohol and allyl ether functionalities. researchgate.net
Catalyst Design: Computational methods can aid in the rational design of new catalysts for the enantioselective synthesis or transformation of this compound. By modeling the interaction between the substrate and the catalyst, it is possible to predict which catalyst structures will lead to the highest selectivity. nih.gov
Understanding Reaction Mechanisms: Computational studies can elucidate complex reaction mechanisms at a molecular level, providing details that are often difficult to obtain through experiments alone. escholarship.org This understanding can then be used to further optimize reaction conditions.
The synergy between computational prediction and experimental validation will be key to accelerating the discovery of new reactions and applications for this compound. csmres.co.uk
Sustainable Production and Lifecycle Assessment Research
In line with the growing emphasis on green chemistry, future research on this compound should prioritize the development of sustainable production methods and a thorough evaluation of its environmental impact.
Key areas for investigation include:
Renewable Feedstocks: Exploring synthetic routes that utilize renewable resources as starting materials is a critical step towards sustainability. imperial.ac.ukhbku.edu.qa This could involve the use of bio-based platform chemicals to construct the carbon skeleton of the molecule.
Green Chemistry Principles: The application of green chemistry principles, such as maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency, should guide the development of new synthetic protocols. nih.gov
Lifecycle Assessment (LCA): A comprehensive LCA is necessary to evaluate the environmental footprint of this compound from cradle to grave. researchgate.netmdpi.com This assessment would consider the environmental impacts associated with raw material extraction, manufacturing, use, and end-of-life disposal or recycling. iclei.org The results of the LCA can then be used to identify hotspots in the production process and guide efforts to improve its sustainability.
By integrating sustainability considerations from the outset, the development and application of this compound can be aligned with the broader goals of a circular economy and a more sustainable chemical industry.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-(Allyloxy)-2-methylpropan-2-ol, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-methylpropan-2-ol (tert-butanol) and allyl bromide. Key parameters include:
- Base selection : Use NaH or KOH to deprotonate the tert-butanol, generating the tert-butoxide ion for efficient allylation.
- Solvent : Anhydrous THF or DMSO ensures moisture-free conditions, minimizing hydrolysis side reactions.
- Temperature : Maintain 0–5°C during reagent addition to control exothermicity and reduce byproduct formation.
- Purification : Fractional distillation under reduced pressure (e.g., boiling point ~329°C, analogous to structurally similar ethers) isolates the product .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 5.8–5.2 ppm (allyl CH₂=CH–), δ 3.5–3.3 ppm (–O–CH₂–), and δ 1.2 ppm (tert-butyl –C(CH₃)₂–).
- ¹³C NMR : Signals at ~115–120 ppm (allyl carbons) and 70–75 ppm (ether oxygen-bound carbons).
- IR Spectroscopy : Bands at ~3400 cm⁻¹ (–OH stretch) and 1100 cm⁻¹ (C–O–C ether linkage).
- GC-MS : Confirm molecular ion [M⁺] at m/z 130 (C₇H₁₄O₂) and assess purity (>95% by area normalization). Compare retention indices with literature values .
Advanced Research Questions
Q. How does the steric hindrance of the tert-butyl group influence the reactivity of this compound in SN2 reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group creates a bulky environment, reducing accessibility for nucleophilic attack. This necessitates:
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Kinetic Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust reaction time (24–48 hours) to compensate for slower kinetics .
Q. What are the thermal degradation pathways of this compound under high-temperature conditions, and how can degradation products be identified?
- Methodological Answer :
- Degradation Analysis :
- TGA/DSC : Monitor weight loss and endothermic/exothermic events at temperatures >200°C.
- GC-MS : Identify volatile degradation products (e.g., allyl alcohol, isobutylene oxide) via fragmentation patterns.
- Mechanistic Insight : Thermal cleavage of the allyl ether bond generates allyl radicals, leading to recombination products or oxidation to carbonyl compounds. Use radical scavengers (e.g., BHT) to suppress side reactions .
Q. How do solvent polarities affect the stability of this compound in acid-catalyzed hydrolysis?
- Methodological Answer :
- Stability Studies :
- Protic vs. Aprotic Solvents : In protic solvents (e.g., H₂O/EtOH), rapid hydrolysis occurs due to H-bond stabilization of the oxonium ion intermediate. In aprotic solvents (e.g., DCM), stability increases significantly.
- Kinetic Profiling : Use UV-Vis spectroscopy to track hydrolysis rates (λmax ~270 nm for tert-butyl derivatives). Rate constants (k) correlate inversely with solvent dielectric constant.
- Mitigation Strategies : Store the compound in anhydrous, aprotic solvents under inert atmosphere .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported boiling points for this compound?
- Methodological Answer :
- Source Validation : Cross-reference peer-reviewed journals (e.g., J. Org. Chem.) over vendor datasheets. For example, a boiling point of 329°C (similar to structurally related ethers) is more reliable than lower values from uncertified sources .
- Experimental Verification : Perform microdistillation with calibrated thermocouples and compare results against high-purity standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
